molecular formula C15H15NO5S B1330766 N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine CAS No. 117309-27-0

N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine

Cat. No. B1330766
CAS RN: 117309-27-0
M. Wt: 321.3 g/mol
InChI Key: RZEAXDAPFVNKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine is a compound that falls within the broader category of sulfonyl-containing amino acids. These compounds are of significant interest due to their potential as inhibitors of various enzymes, such as matrix metalloproteinases (MMPs) and aldose reductase, which are implicated in numerous pathological conditions . The presence of the sulfonyl group and its substitution pattern play a crucial role in the inhibitory activity of these compounds.

Synthesis Analysis

The synthesis of related sulfonyl-containing amino acids typically involves the reaction of alkyl or arylsulfonyl halides with an amino acid or its derivative, followed by further functional group transformations to achieve the desired inhibitory activity . For instance, the synthesis of hydroxamate derivatives from N-4-nitrobenzylglycine involves the conversion of the carboxylic acid group (COOH) to a hydroxamate group (CONHOH) using hydroxylamine in the presence of carbodiimides . Similarly, the synthesis of N-(phenylsulfonyl)-2-phenylglycines as aldose reductase inhibitors involves the use of chiral derivatization to ensure enantiomeric purity, which is crucial for the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine, while not explicitly detailed in the provided papers, would likely exhibit characteristics that influence its interaction with target enzymes. The stereochemistry of the sulfonyl-containing amino acids is particularly important, as demonstrated by the greater potency of S-enantiomers over R-enantiomers in inhibiting aldose reductase . The substitution pattern on the sulfonyl group also affects the binding affinity and inhibitory activity, as seen in the case of MMP inhibitors .

Chemical Reactions Analysis

The chemical reactivity of sulfonyl-containing amino acids is influenced by the presence of the sulfonyl group and its substituents. These compounds can undergo various chemical reactions, including further derivatization to enhance their inhibitory properties against target enzymes . The sulfonyl group can also serve as a key anchoring moiety for enzyme binding, as evidenced by the synthesis of potent MMP inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine would be influenced by the presence of the sulfonyl and phenyl groups. These groups can affect the solubility, stability, and overall reactivity of the compound. The enantiomeric purity is crucial for the biological activity, and methods such as HPLC after chiral derivatization are used to determine this property . The specific physical and chemical properties of these compounds are tailored to optimize their interaction with the active sites of target enzymes, thereby enhancing their inhibitory effects .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine and related compounds are actively studied in chemical synthesis and structural analysis. For instance, Hua et al. (2011) explored the reactions of N-phenylglycine with various reagents, leading to the formation of several compounds with potential applications in material science and organic chemistry (Hua et al., 2011).

Biochemistry and Medicinal Chemistry

Phenylglycine-type amino acids, including derivatives of N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine, are significant in biochemistry and medicinal chemistry. They are found in various peptide natural products and have drawn the attention of many researchers and pharmaceutical companies due to their unique structures and properties (Rashed S Al Toma et al., 2015).

Applications in Enzyme Inhibition

Some derivatives of N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine have been studied for their potential as enzyme inhibitors. For example, Deruiter et al. (1989) synthesized various N-(phenylsulfonyl)-N-phenylglycines as analogues of aldose reductase inhibitors, showing significant inhibitory activity (Deruiter et al., 1989).

Analytical Chemistry Applications

Phenylglycine derivatives, including those related to N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine, are used in the development of analytical methods and materials. Peng et al. (2018) prepared a surface-bonded phenylglycine zwitterionic stationary phase for high-performance liquid chromatography (HPLC), demonstrating its efficiency in separating various compounds (Peng et al., 2018).

Polymer Chemistry

In polymer chemistry, N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine derivatives have been utilized in the synthesis of novel polymers. Lei and Su (2007) reported the preparation of conducting polyaniline copolymers using N-phenylglycine, highlighting the potential of these materials in electronic applications (Lei & Su, 2007).

Mechanism of Action

The mechanism of action of “N-[(4-methoxyphenyl)sulfonyl]-D-alanine” is not available .

properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-21-13-7-9-14(10-8-13)22(19,20)16(11-15(17)18)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEAXDAPFVNKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327020
Record name NSC626981
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine

CAS RN

117309-27-0
Record name NSC626981
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.